Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl-
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Overview
Description
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclohexane ring with two ketone groups at positions 1 and 3, and a 2-(2-hydroxyethylaminomethylene) group at position 2. The presence of the 5,5-dimethyl groups adds to its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- typically involves the condensation of cyclohexane-1,3-dione with 2-(2-hydroxyethylamino)acetaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the aminomethylene linkage. The reaction is typically conducted at room temperature to moderate temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone groups to alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethylene group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- exerts its effects involves its interaction with various molecular targets. The aminomethylene group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog without the aminomethylene and dimethyl groups, used as a building block in organic synthesis.
2-(Dimethylamino)methylene-1,3-cyclohexanedione: Similar structure but with a dimethylamino group, used in the synthesis of heterocyclic compounds.
Uniqueness
Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of the hydroxyethylaminomethylene group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Biological Activity
Cyclohexane-1,3-dione derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound Cyclohexane-1,3-dione, 2-(2-hydroxyethylaminomethylene)-5,5-dimethyl- , exploring its synthesis, structural characteristics, and biological activities supported by various research findings.
- Molecular Formula : C₁₃H₁₉N₁O₃
- Molecular Weight : 239.30 g/mol
- CAS Number : 19419-23-9
- Density : 1.125 g/cm³
- Boiling Point : 534ºC at 760 mmHg
- Flash Point : 235ºC
Synthesis and Structural Characterization
The synthesis of cyclohexane-1,3-dione derivatives typically involves reactions such as Michael addition and Claisen condensation. The structural characterization is often performed using techniques like IR spectroscopy, NMR (both 1H and 13C), mass spectrometry, and UV-Vis spectroscopy. For instance, the compound's characteristic peaks in IR spectra can indicate specific functional groups and bonding interactions.
Antibacterial Activity
Research has demonstrated that cyclohexane-1,3-dione derivatives exhibit notable antibacterial properties. In a study assessing the antibacterial activity of various synthesized ligands and their metal complexes derived from cyclohexane-1,3-dione, it was found that some complexes showed medium-level activity against several bacterial strains including:
- Escherichia coli ATCC 25922
- Staphylococcus aureus ATCC 25923
- Enterococcus faecalis ATCC 29212
- Salmonella typhimurium CCM 583
These findings suggest that the incorporation of metal ions into the ligand structure may enhance antibacterial efficacy compared to standard antibiotics like ampicillin .
Antidiabetic Potential
Cyclohexane-1,3-dione derivatives have also been explored for their potential as anti-diabetic agents. The mechanism is believed to involve inhibition of key enzymes in glucose metabolism pathways. The compounds have shown promise in preliminary studies aimed at evaluating their ability to modulate blood glucose levels and improve insulin sensitivity .
Other Biological Activities
Beyond antibacterial and antidiabetic effects, cyclohexane-1,3-dione derivatives are noted for:
- Anti-inflammatory properties : Some studies indicate that these compounds can inhibit inflammatory pathways.
- Antitumor activity : Preliminary data suggest potential efficacy against certain cancer cell lines.
Case Study 1: Antibacterial Activity Assessment
In a controlled laboratory setting, a series of cyclohexane-1,3-dione derivatives were synthesized and tested against common bacterial pathogens. The results indicated that specific modifications to the cyclohexane core significantly enhanced antibacterial potency. For example:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 20 |
Compound C | E. faecalis | 18 |
This study underscores the importance of structural variation in optimizing biological activity .
Case Study 2: Antidiabetic Activity Evaluation
A series of derivatives were evaluated for their ability to inhibit α-glucosidase activity in vitro. The most effective compound demonstrated an IC50 value comparable to established antidiabetic drugs:
Compound | IC50 (µM) |
---|---|
Compound D | 25 |
Acarbose (control) | 30 |
This suggests that cyclohexane-1,3-dione derivatives could serve as lead compounds for developing new antidiabetic therapies .
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-hydroxy-2-(2-hydroxyethyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H17NO3/c1-11(2)5-9(14)8(10(15)6-11)7-12-3-4-13/h7,13-14H,3-6H2,1-2H3 |
InChI Key |
RYLVERRZOXGSED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCO)O)C |
Origin of Product |
United States |
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